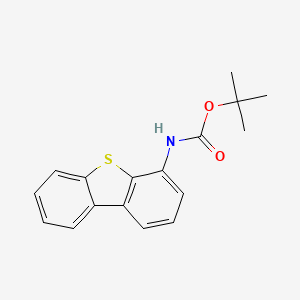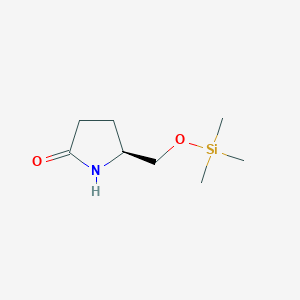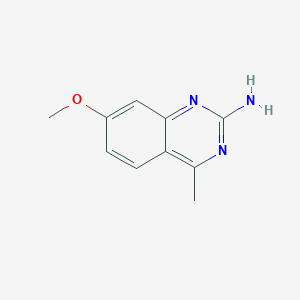
2,6-Distyryl-4H-pyran-4-one
描述
2,6-Distyryl-4H-pyran-4-one is an organic compound with the molecular formula C21H16O2. It is characterized by its yellow to orange crystalline appearance and is known for its applications in organic synthesis, particularly in the creation of organic dyes, photosensitizers, and fluorescent dyes . This compound is also utilized in organic electroluminescent devices (OLEDs) due to its unique photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Distyryl-4H-pyran-4-one can be achieved through a coupling reaction. One common method involves the use of phenol-aldehyde-ketone multicomponent reactions (MCR). This method typically includes steps such as ortho-nucleophilic addition, ketone formation, and dehydration reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dimethyl-γ-pyrone with malononitrile in the presence of acetic anhydride at elevated temperatures (around 130°C) under reflux conditions. The reaction mixture is then cooled, poured into ice water, and extracted with chloroform. The organic layer is washed, dried, and purified using silica gel chromatography .
化学反应分析
Types of Reactions: 2,6-Distyryl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
科学研究应用
2,6-Distyryl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in cell imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用机制
The mechanism of action of 2,6-Distyryl-4H-pyran-4-one involves its ability to undergo charge transfer (CT) interactions. This compound can act as an initiator in polymerization reactions, leading to the formation of functional polymers with unique photophysical properties. The molecular targets include various electron-rich and electron-deficient sites, facilitating the formation of stable charge-transfer complexes .
相似化合物的比较
- 4-Dicyanomethylene-2,6-distyryl-4H-pyran
- 2,6-Dimethyl-4H-pyran-4-one
- 2,6-Diphenyl-4H-thiopyran-4-one
Uniqueness: 2,6-Distyryl-4H-pyran-4-one is unique due to its strong charge transfer interactions and its ability to form stable complexes. This makes it particularly valuable in the development of red fluorescent materials and optoelectronic devices .
属性
IUPAC Name |
2,6-bis[(E)-2-phenylethenyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19-15-20(13-11-17-7-3-1-4-8-17)23-21(16-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYBGVJLGLQOS-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6-[(5-Bromothien-2-yl)methyl]adenosine](/img/structure/B3245655.png)









![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)


![1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene](/img/structure/B3245746.png)
